![molecular formula C9H16O4 B14242063 acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol CAS No. 615249-15-5](/img/structure/B14242063.png)
acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(1S,2S,4S,5R)-bicyclo[221]heptane-2,5-diol is a compound that combines the properties of acetic acid and a bicyclic diol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as hydroxyl and carboxyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
Acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can influence various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol is unique due to its combination of acetic acid and bicyclic diol structures. This dual functionality provides versatility in chemical reactions and applications, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
615249-15-5 |
|---|---|
Formule moléculaire |
C9H16O4 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol |
InChI |
InChI=1S/C7H12O2.C2H4O2/c8-6-2-4-1-5(6)3-7(4)9;1-2(3)4/h4-9H,1-3H2;1H3,(H,3,4)/t4-,5-,6-,7+;/m0./s1 |
Clé InChI |
LAJKJZXCMPYHOP-VPHMISFWSA-N |
SMILES isomérique |
CC(=O)O.C1[C@H]2C[C@H]([C@@H]1C[C@@H]2O)O |
SMILES canonique |
CC(=O)O.C1C2CC(C1CC2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


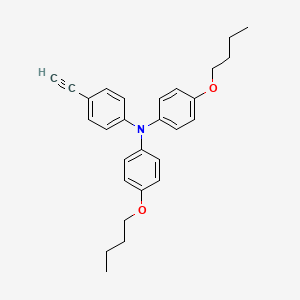
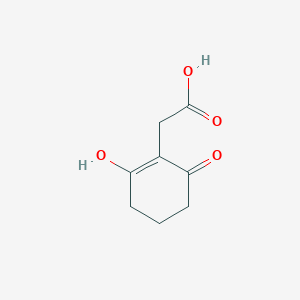
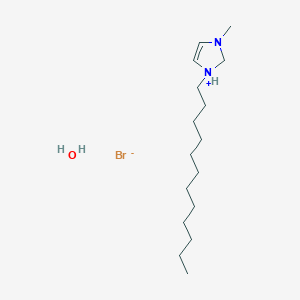
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14242009.png)

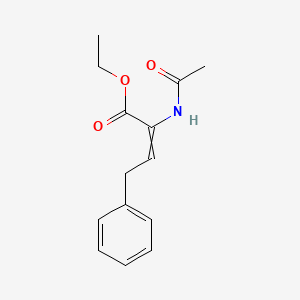
![Acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol](/img/structure/B14242021.png)
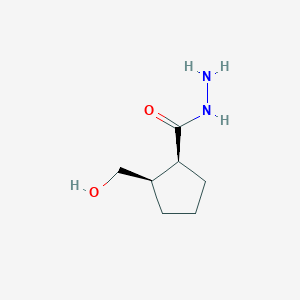

![(11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol](/img/structure/B14242035.png)
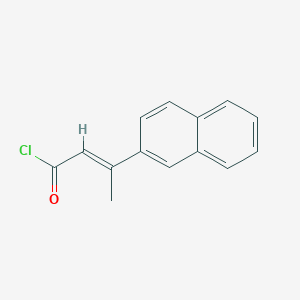
![N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamide](/img/structure/B14242051.png)
![5,8-Methanoimidazo[1,5-A]pyrazine](/img/structure/B14242062.png)
![Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane]](/img/structure/B14242070.png)
